1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C15H23FN2O It is a derivative of urea, featuring a fluorophenyl group and butan-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea can be synthesized through the reaction of 4-fluoroaniline with butan-2-yl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The butan-2-yl groups contribute to the compound’s overall stability and solubility, facilitating its activity in various environments.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutan-2-yl-3-(4-chlorophenyl)urea
- 1,1-Dibutan-2-yl-3-(4-bromophenyl)urea
- 1,1-Dibutan-2-yl-3-(4-methylphenyl)urea
Uniqueness
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and potential biological activity compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
1,1-di(butan-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-13(16)8-10-14/h7-12H,5-6H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJZAPQJYRTDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.